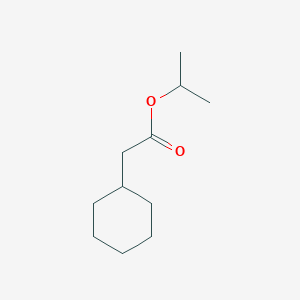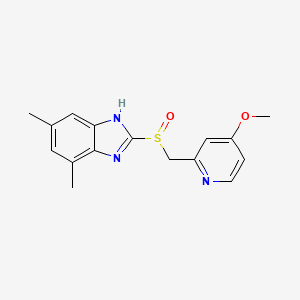
5'-Desmethoxy-5'-methyl 7'-Methyl 3,5-Dimethyl Omeprazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole: is a substituted pyridylsulfinylbenzimidazole compound. It is related to Omeprazole, a well-known proton pump inhibitor used to reduce gastric acid secretion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole involves multiple steps, starting from the appropriate substituted benzimidazole and pyridine derivatives. The key steps include:
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Substitution reactions: Introduction of the pyridylsulfinyl group is done via nucleophilic substitution reactions.
Methylation: Methyl groups are introduced using methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Substituted derivatives: From various substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Biology:
Enzyme inhibition: It can act as an inhibitor for certain enzymes, similar to Omeprazole.
Medicine:
Gastric acid reduction: Potential use in reducing gastric acid secretion, similar to Omeprazole.
Industry:
Pharmaceuticals: Used in the development of new drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The compound exerts its effects by covalently binding to the proton pump (H+/K+ ATPase) in the stomach lining, thereby inhibiting gastric acid secretion . This mechanism involves:
Binding to the enzyme: The compound forms a covalent bond with cysteine residues on the proton pump.
Inhibition of acid secretion: This prevents the enzyme from functioning, leading to reduced acid production.
Comparación Con Compuestos Similares
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.
Uniqueness:
Structural differences: The presence of additional methyl groups and the absence of a methoxy group make 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole unique.
Potential for improved efficacy: These structural differences may lead to better binding affinity and efficacy in reducing gastric acid secretion.
Propiedades
Fórmula molecular |
C16H17N3O2S |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-[(4-methoxypyridin-2-yl)methylsulfinyl]-4,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-11(2)15-14(7-10)18-16(19-15)22(20)9-12-8-13(21-3)4-5-17-12/h4-8H,9H2,1-3H3,(H,18,19) |
Clave InChI |
LHPUOJPOPYBYJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)NC(=N2)S(=O)CC3=NC=CC(=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



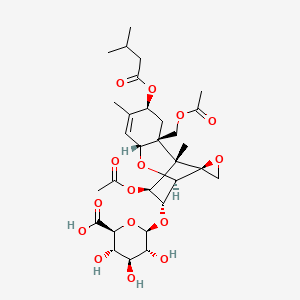
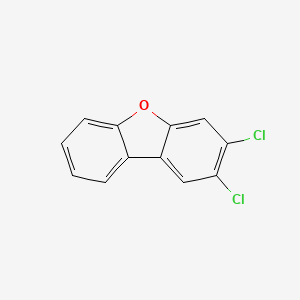
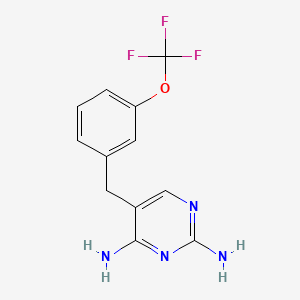
![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)
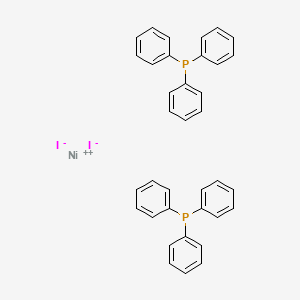
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
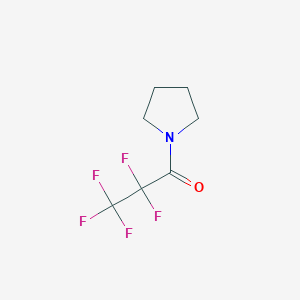

![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)
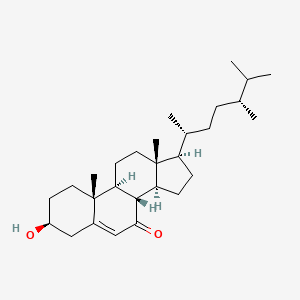

![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
